molecular formula C25H34N2O3 B12992730 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N'-(2-methoxybenzylidene)propanehydrazide

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N'-(2-methoxybenzylidene)propanehydrazide

Cat. No.: B12992730
M. Wt: 410.5 g/mol
InChI Key: BJSQFKYPXQMQNQ-WGOQTCKBSA-N
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Description

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N’-(2-methoxybenzylidene)propanehydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a hydrazide group linked to a substituted phenyl ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N’-(2-methoxybenzylidene)propanehydrazide typically involves the condensation of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid with 2-methoxybenzaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N’-(2-methoxybenzylidene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N’-(2-methoxybenzylidene)propanehydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized as an additive in materials science and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N’-(2-methoxybenzylidene)propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoic acid: A precursor in the synthesis of the target compound.

    2-Methoxybenzaldehyde: Another precursor used in the synthesis.

    Hydrazine derivatives: Compounds with similar hydrazide functional groups.

Uniqueness

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-N’-(2-methoxybenzylidene)propanehydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its antioxidant and anti-inflammatory activities make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C25H34N2O3/c1-24(2,3)19-14-17(15-20(23(19)29)25(4,5)6)12-13-22(28)27-26-16-18-10-8-9-11-21(18)30-7/h8-11,14-16,29H,12-13H2,1-7H3,(H,27,28)/b26-16+

InChI Key

BJSQFKYPXQMQNQ-WGOQTCKBSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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